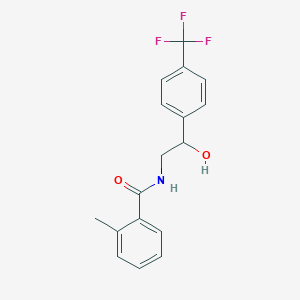
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a trifluoromethyl group and an ethyl group, which is further substituted with a hydroxy group and a methylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a trifluoromethyl group, and a hydroxyethyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl group, which is electron-withdrawing, and the hydroxy group, which is electron-donating .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .科学的研究の応用
Metabolic Pathways and Derivatives
Studies have demonstrated the metabolic pathways of related N-methylbenzamides, indicating the formation of N-(hydroxymethyl) derivatives through metabolic conversion. These findings highlight the potential bioactive metabolites that could be generated from similar compounds, providing insights into their biotransformation and the stability of such metabolites under various conditions (Ross et al., 1983).
Polymer Science Applications
In polymer science, the synthesis and characterization of novel aromatic polyimides have been explored. Such studies involve the polymerization of new diamines with dianhydrides to produce polymers with high thermal stability and specific heat capacity. This research area may find relevance in the development of materials with improved properties for industrial applications (Butt et al., 2005).
Analytical Chemistry and Biosensors
In analytical chemistry, the development of high-sensitive biosensors for the determination of glutathione and piroxicam has been reported. Modified electrodes using related benzamide derivatives demonstrate potent electron mediating behavior, indicating the potential of such compounds in electrochemical sensors for detecting biological and pharmaceutical molecules (Karimi-Maleh et al., 2014).
Environmental Science and Removal of Contaminants
The use of modified adsorbents for the removal of heavy metals from aqueous solutions represents another significant application. Composite materials incorporating benzamide derivatives have been employed for the efficient removal of nickel ions, showcasing the role of such compounds in environmental remediation efforts (Rahman & Nasir, 2019).
Antimicrobial Activity
Research on substituted benzamide derivatives has also explored their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Such studies provide valuable insights into the development of new antibacterial agents, highlighting the potential of benzamide-based compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-4-2-3-5-14(11)16(23)21-10-15(22)12-6-8-13(9-7-12)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYUTZMKHPUSTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


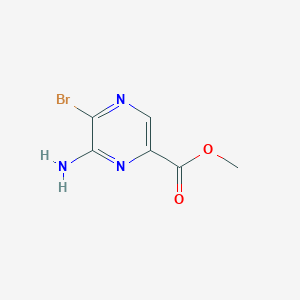
![N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2410661.png)
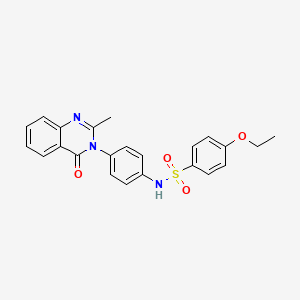

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410668.png)
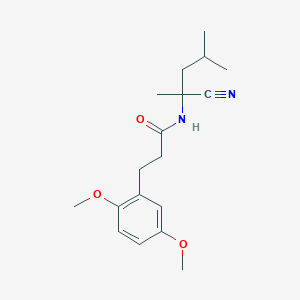
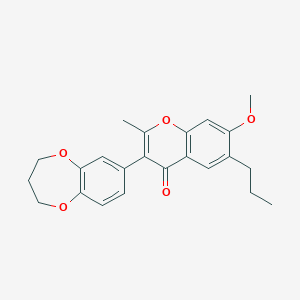
![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)
![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)
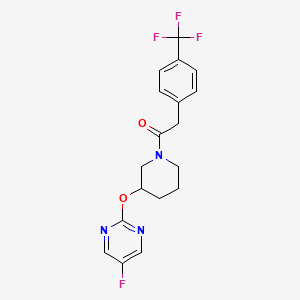
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)